molecular formula C8H14O6 B1346132 2,4:3,5-DI-O-METHYLENE-L-IDITOL CAS No. 6945-65-9

2,4:3,5-DI-O-METHYLENE-L-IDITOL

Cat. No.: B1346132
CAS No.: 6945-65-9
M. Wt: 206.19 g/mol
InChI Key: DLIMVTKZIGEWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4:3,5-DI-O-METHYLENE-L-IDITOL is a complex organic compound characterized by its unique dioxin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4:3,5-DI-O-METHYLENE-L-IDITOL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems. The exact methods can vary, but they generally aim to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2,4:3,5-DI-O-METHYLENE-L-IDITOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, 2,4:3,5-DI-O-METHYLENE-L-IDITOL can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays .

Medicine

Its unique structure can be modified to create new pharmaceuticals with specific therapeutic effects .

Industry

In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 2,4:3,5-DI-O-METHYLENE-L-IDITOL involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, affecting biological processes. The exact mechanism can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxin derivatives and hydroxymethyl-substituted molecules. Examples are:

Uniqueness

What sets 2,4:3,5-DI-O-METHYLENE-L-IDITOL apart is its specific dioxin structure combined with the hydroxymethyl group. This unique combination allows for diverse chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

[4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c9-1-5-7-8(14-3-11-5)6(2-10)12-4-13-7/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIMVTKZIGEWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC(C2C(O1)C(OCO2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277258
Record name MLS002637570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-65-9, 5334-20-3
Record name NSC52137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.